1-[(2,6-dimethylphenoxy)acetyl]-4-(2-fluorophenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,6-dimethylphenoxy)acetyl]-4-(2-fluorophenyl)piperazine, also known as F-18 FP-CIT, is a radiopharmaceutical agent used in medical imaging to diagnose and monitor Parkinson's disease and other movement disorders. This compound is a selective dopamine transporter (DAT) ligand that binds to the DAT in the striatum, allowing for the visualization and quantification of DAT density in the brain.
Mécanisme D'action
1-[(2,6-dimethylphenoxy)acetyl]-4-(2-fluorophenyl)piperazine FP-CIT binds selectively to the DAT in the striatum, a region of the brain that is involved in motor control and movement. DAT is responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopamine neurotransmission. By binding to the DAT, this compound FP-CIT allows for the visualization and quantification of DAT density in the striatum, which is indicative of dopamine neuron function.
Biochemical and Physiological Effects:
This compound FP-CIT is a radiopharmaceutical agent and does not have any direct biochemical or physiological effects. However, the radiation emitted by this compound FP-CIT can cause damage to cells and tissues if not used properly. Therefore, strict radiation safety protocols must be followed when handling and administering this compound FP-CIT.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[(2,6-dimethylphenoxy)acetyl]-4-(2-fluorophenyl)piperazine FP-CIT is its high selectivity for the DAT in the striatum, which allows for accurate measurement of DAT density using PET imaging. This compound FP-CIT is also highly stable and can be synthesized in high purity and yield using automated synthesis modules.
However, this compound FP-CIT has several limitations for lab experiments. Firstly, this compound FP-CIT is a radiopharmaceutical agent and requires specialized facilities and equipment for handling and storage. Secondly, this compound FP-CIT has a short half-life (110 minutes), which limits the time window for imaging studies. Finally, this compound FP-CIT is expensive and may not be readily available in some research settings.
Orientations Futures
There are several future directions for the use of 1-[(2,6-dimethylphenoxy)acetyl]-4-(2-fluorophenyl)piperazine FP-CIT in research. Firstly, this compound FP-CIT could be used to study the pathophysiology of other neuropsychiatric disorders, such as depression and addiction, which are also associated with dopamine dysfunction. Secondly, this compound FP-CIT could be used in combination with other imaging modalities, such as MRI and fMRI, to better understand the neural circuits underlying movement disorders. Finally, this compound FP-CIT could be used to develop new treatments for movement disorders by targeting the DAT in the striatum.
Méthodes De Synthèse
The synthesis of 1-[(2,6-dimethylphenoxy)acetyl]-4-(2-fluorophenyl)piperazine FP-CIT involves the reaction between 2,6-dimethylphenol and 2,6-dimethylphenol with acetic anhydride to form 1-(2,6-dimethylphenoxy)acetyl-2,6-dimethylphenol. This intermediate is then reacted with 2-fluorophenylpiperazine to form the final product, this compound FP-CIT. The synthesis of this compound FP-CIT is typically performed using automated synthesis modules, which produce the compound in high purity and yield.
Applications De Recherche Scientifique
1-[(2,6-dimethylphenoxy)acetyl]-4-(2-fluorophenyl)piperazine FP-CIT is widely used in clinical research to study the pathophysiology of Parkinson's disease and other movement disorders. By measuring DAT density in the striatum using this compound FP-CIT PET imaging, researchers can better understand the underlying mechanisms of these diseases and develop new treatments. This compound FP-CIT PET imaging has also been used to differentiate Parkinson's disease from other movement disorders, such as essential tremor, and to monitor disease progression and response to treatment.
Propriétés
IUPAC Name |
2-(2,6-dimethylphenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O2/c1-15-6-5-7-16(2)20(15)25-14-19(24)23-12-10-22(11-13-23)18-9-4-3-8-17(18)21/h3-9H,10-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRGEXXNYQCINC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.